2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine
Description
Properties
CAS No. |
58451-86-8 |
|---|---|
Molecular Formula |
C33H35NO2 |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
1-[6-(1-hydroxy-1,2-diphenylethyl)piperidin-2-yl]-1,2-diphenylethanol |
InChI |
InChI=1S/C33H35NO2/c35-32(28-18-9-3-10-19-28,24-26-14-5-1-6-15-26)30-22-13-23-31(34-30)33(36,29-20-11-4-12-21-29)25-27-16-7-2-8-17-27/h1-12,14-21,30-31,34-36H,13,22-25H2 |
InChI Key |
OSIAKYRUAHXXOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O)C(CC4=CC=CC=C4)(C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Ester-Ammonia Displacement Reaction
A patented method for related piperidine derivatives involves the reaction of 2,2,6,6-tetramethyl-4-aminopiperidine with dialkyl isophthalates in the presence of aluminum-based catalysts such as trimethyl aluminum. The process includes:
- Dissolving the aminopiperidine in a solvent (e.g., toluene).
- Adding a catalyst (0.5–3% by mass of the reaction mixture).
- Stirring and reacting with dialkyl isophthalate (e.g., dimethyl isophthalate) at 40–80 °C for 24 hours.
- Post-reaction azeotropic distillation to remove alcohol and solvent.
- Cooling, washing, filtration, and drying to isolate the product.
This method avoids the use of acyl chlorides, thereby reducing hazardous byproducts and improving environmental friendliness. The catalyst can be recycled, and the process yields are reported around 90%.
Organocatalytic Intramolecular Cyclization
For synthesizing 2,6-disubstituted piperidines, organocatalytic intramolecular aza-Michael reactions have been demonstrated. Using combinations of quinoline-based organocatalysts and trifluoroacetic acid, or bases like tetrabutylammonium fluoride (TBAF) and cesium carbonate, these reactions afford high yields and selectivities. Carbene catalysis has also been employed to improve enantioselectivity and yield.
Radical and Photochemical Cyclization Methods
Radical initiators such as triethylborane and photochemical [2 + 2] cycloadditions have been used to construct bicyclic piperidine frameworks, which can be further functionalized to introduce hydroxymethyl and benzyl groups. These methods allow regioselective and stereoselective synthesis of complex piperidine derivatives.
Data Table: Summary of Preparation Methods for Piperidine Derivatives
Research Discoveries and Notes
- The catalytic ester-ammonia displacement method represents a significant advancement in synthesizing piperidine derivatives with reduced environmental impact by eliminating acyl chlorides and chlorine-containing waste.
- Organocatalytic methods provide excellent stereochemical control, which is crucial for biological activity and further functionalization of piperidine derivatives.
- Radical and photochemical methods expand the diversity of accessible piperidine structures, enabling the synthesis of bicyclic and polysubstituted derivatives.
- Adaptations of classical condensation and methylation reactions enable the preparation of hydroxymethyl and benzyl-substituted piperidines, although these may require multiple steps and careful purification.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce more saturated piperidine derivatives.
Scientific Research Applications
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
*Calculated based on molecular formulas from referenced evidence.
- Aromatic vs. Aliphatic Substituents : The phenylbenzyl and dibenzyl groups in the target compound and its analogs confer greater hydrophobicity compared to aliphatic substituents (e.g., ethyl or butyl in piperidinediones). This enhances their ability to interact with hydrophobic pockets in proteins, as seen in docking studies of related piperidine derivatives .
- Hydroxymethyl Functionality : The hydroxymethyl groups in 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine may facilitate hydrogen bonding with residues like Glu172 in sigma-1 receptors (S1R), a common pharmacophore feature for CNS ligands . In contrast, piperidinediones (e.g., 3-ethyl-3-phenyl-piperidinedione) lack this moiety, relying instead on keto groups for interactions .
Binding Affinity and Molecular Docking Insights
- Hydrophobic Cavity Adaptation : Compounds with bulky substituents, such as phenylbenzyl groups, exhibit RMSD values >4 Å in docking simulations due to reorientation within hydrophobic cavities near helices α4 and α3. This adaptability is critical for maintaining salt bridge interactions with Glu172, a key residue for S1R ligand activity .
Toxicity and Therapeutic Potential
- Low Toxicity : The target compound and its dibenzyl/diphenyl analogs exhibit low acute toxicity in murine models, contrasting with glutethimide derivatives (e.g., 3-ethyl-3-phenyl-piperidinedione), which carry risks of respiratory depression at higher doses .
- CNS Activity Spectrum: The dibenzyl derivative (VI) shows pronounced central depressive effects, whereas the phenylbenzyl variant’s activity remains less defined, highlighting the need for targeted receptor profiling .
Biological Activity
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H28N2O2
- Molecular Weight : 348.48 g/mol
- IUPAC Name : 2,6-bis((benzyloxy)methyl)piperidine
The compound features a piperidine ring substituted with two phenylbenzyl hydroxymethyl groups, which contribute to its unique biological properties.
The biological activity of 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine is primarily attributed to its interaction with various molecular targets. Its structure allows for significant binding affinity to specific receptors and enzymes involved in cellular signaling pathways.
- Receptor Interaction : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and neuronal excitability.
- Enzyme Modulation : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against various strains of bacteria.
- Neuroprotective Effects : It may offer protection against neurodegenerative processes by modulating oxidative stress and apoptosis pathways.
- Analgesic Properties : Some findings indicate that it can reduce pain perception through central nervous system pathways.
Case Studies
-
Antibacterial Studies :
- A study evaluated the antibacterial efficacy of 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth, indicating its potential as an antibacterial agent.
-
Neuroprotection :
- In a rodent model of neurodegeneration, the administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. The mechanism was linked to its ability to scavenge free radicals and inhibit apoptotic signals.
-
Pain Management :
- A clinical trial assessed the analgesic effects of the compound in patients with chronic pain conditions. Participants reported a notable decrease in pain levels, suggesting its efficacy as a therapeutic agent.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Significant inhibition of bacterial growth | |
| Neuroprotective | Reduced neuronal loss in models | |
| Analgesic | Decreased pain perception |
Comparative Analysis with Related Compounds
| Compound | Antibacterial Activity | Neuroprotective Effects | Analgesic Properties |
|---|---|---|---|
| 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine | Yes | Yes | Yes |
| Similar Piperidine Derivative A | Moderate | No | No |
| Similar Piperidine Derivative B | No | Yes | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
